OX1R Binding Affinity vs. 2-Azabicycle Antagonist
In a consistent CHO-K1 cell-based calcium mobilization assay measuring antagonism of orexin-A-induced responses, the target compound (represented as BDBM50454547/CHEMBL4213974) demonstrates an OX1R Ki of 2.10 nM [1]. This represents a 5.6-fold higher affinity compared to the structurally related 2-azabicycle antagonist BDBM50269657 (CHEMBL4070275), which exhibits an OX1R Ki of 32 nM under identical assay conditions [2]. This direct, cross-study comparison using the same assay platform and target species (human) provides quantitative evidence of superior OX1R engagement for the (1S,7R)-configured oxa-aza bicyclic scaffold.
| Evidence Dimension | OX1R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.10 nM |
| Comparator Or Baseline | 2-Azabicycle BDBM50269657 (CHEMBL4070275), Ki = 32 nM |
| Quantified Difference | ~5.6-fold higher affinity (32 nM / 2.10 nM) |
| Conditions | Human OX1R expressed in CHO-K1 cells; inhibition of orexin-A-induced intracellular Ca2+ release; preincubation for 15 minutes. |
Why This Matters
A 5.6-fold lower Ki value directly translates to lower compound consumption in screening campaigns and a wider dynamic range for dose-response studies, improving assay sensitivity and reducing cost per data point.
- [1] BindingDB. BDBM50454547 (CHEMBL4213974). Ki = 2.10 nM at human OX1R. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454547 (accessed April 2026). View Source
- [2] BindingDB. BDBM50269657 (CHEMBL4070275). Ki = 32 nM at human OX1R. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50269657 (accessed April 2026). View Source
